![molecular formula C13H9F3N2O2S B2436536 2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 1118787-26-0](/img/structure/B2436536.png)
2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H9F3N2O2S and its molecular weight is 314.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical and Spectroscopic Properties
The chemistry and properties of pyridine derivatives, including compounds similar to 2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine, have been extensively studied. These studies encompass the preparation procedures, spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity of such compounds. The diverse chemical reactivity and complexation behavior of these molecules make them of interest in various fields, ranging from coordination chemistry to materials science (Boča, Jameson, & Linert, 2011).
Photochromism and Electronic Applications
The ortho-nitrobenzylpyridines, which share structural features with this compound, exhibit photochromic activity. This activity results from intramolecular interactions and is influenced by temperature and other conditions. Such compounds are being studied for their potential applications in photon-based electronics due to their favorable properties, like photochromic activity in the solid state and inherent polystability (Naumov, 2006).
Catalysis and Synthetic Chemistry
Complexes and ligands similar to this compound play a crucial role in catalysis and synthetic chemistry. They are involved in the synthesis of complex organic molecules, demonstrating the importance of such structures in pharmaceutical and medicinal chemistry. The diverse applicability of these compounds is underlined by their use in the synthesis of various pharmaceutical intermediates and their role in understanding complex chemical reactions (Parmar, Vala, & Patel, 2023).
Corrosion Inhibition
Derivatives of pyridine, including structures akin to this compound, have been recognized for their potential as corrosion inhibitors. Their ability to form stable chelating complexes with metallic surfaces makes them valuable in protecting metals against corrosion, highlighting their industrial and engineering applications (Verma, Quraishi, & Ebenso, 2020).
Propiedades
IUPAC Name |
2-[(2-nitrophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)10-5-6-12(17-7-10)21-8-9-3-1-2-4-11(9)18(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXOGDSLFIUHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
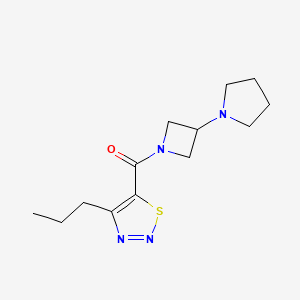
![Ethyl (5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2436454.png)
![ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B2436455.png)


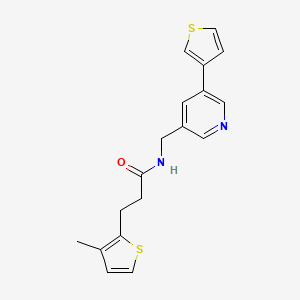
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2436463.png)
![ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2436464.png)
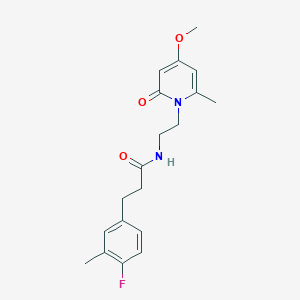
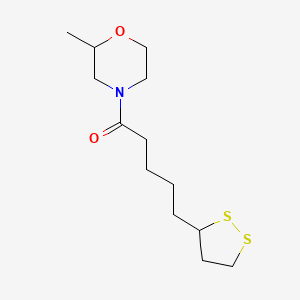
![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)
![1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2436473.png)
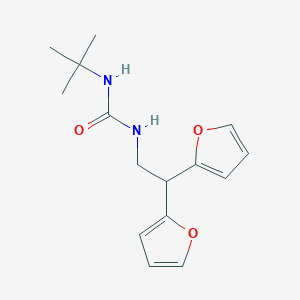
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2436475.png)
